molecular formula C18H18N6O2S B12032400 4-((((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide CAS No. 618416-18-5

4-((((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

Cat. No.: B12032400
CAS No.: 618416-18-5
M. Wt: 382.4 g/mol
InChI Key: ZVPVLIRHFWOKCG-UHFFFAOYSA-N
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Description

4-((((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is a complex organic compound that features a triazole ring, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Coupling with Pyridine: The thioacetylated triazole is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of Benzamide: Finally, the intermediate is reacted with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group.

    Reduction: Reduction reactions can target the nitro groups if present in the intermediates.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

4-((((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
  • **4-(((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
  • **4-(((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzoic acid

Uniqueness

The unique combination of the triazole, pyridine, and benzamide moieties in 4-((((4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide provides it with distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

618416-18-5

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H18N6O2S/c1-2-24-17(13-4-3-9-20-10-13)22-23-18(24)27-11-15(25)21-14-7-5-12(6-8-14)16(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,21,25)

InChI Key

ZVPVLIRHFWOKCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CN=CC=C3

Origin of Product

United States

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